Cas no 324064-25-7 (3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine)

3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core substituted with a 3,5-dinitrophenyl group at the 3-position and a phenyl group at the 1-position. This structure imparts notable electronic and photophysical properties, making it potentially useful in materials science, particularly for applications requiring high electron affinity or as a precursor for energetic materials. The presence of nitro groups enhances its reactivity, facilitating further functionalization. Its rigid aromatic framework contributes to thermal stability, while the conjugated system may be explored for optoelectronic applications. The compound's well-defined synthesis pathway allows for consistent purity and scalability.
3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine structure
324064-25-7 structure
Product Name:3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine
CAS No:324064-25-7
MF:C19H12N4O4
MW:360.32298374176
CID:5759341
PubChem ID:4085262
Update Time:2025-05-23

3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • Oprea1_132664
    • F0472-0146
    • 3-(3,5-dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine
    • 324064-25-7
    • AKOS000809125
    • Imidazo[1,5-a]pyridine, 3-(3,5-dinitrophenyl)-1-phenyl-
    • 3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine
    • Inchi: 1S/C19H12N4O4/c24-22(25)15-10-14(11-16(12-15)23(26)27)19-20-18(13-6-2-1-3-7-13)17-8-4-5-9-21(17)19/h1-12H
    • InChI Key: UUQLIIYLTXWHDQ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C=C(C=1)C1=NC(C2C=CC=CC=2)=C2C=CC=CN21)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 360.08585488g/mol
  • Monoisotopic Mass: 360.08585488g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 535
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 109Ų

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Predicted)
  • pka: 3.66±0.30(Predicted)

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Additional information on 3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine

3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine: A Comprehensive Overview

3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine (CAS No. 324064-25-7) is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of imidazo[1,5-a]pyridines, which are known for their unique electronic properties and potential applications in various fields. The molecule consists of a pyridine ring fused with an imidazole ring, substituted with a 3,5-dinitrophenyl group and a phenyl group. The presence of the nitro groups on the phenyl ring introduces significant electron-withdrawing effects, which influence the compound's reactivity and stability.

Recent studies have highlighted the importance of imidazo[1,5-a]pyridines in medicinal chemistry due to their ability to act as ligands in metalloenzyme inhibition. For instance, researchers have explored the potential of 3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine as a candidate for designing inhibitors of histone deacetylases (HDACs), which are crucial targets in cancer therapy. The compound's ability to coordinate with zinc ions makes it particularly interesting for this application.

The synthesis of 3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine involves a multi-step process that typically begins with the preparation of the imidazo[1,5-a]pyridine core. This is followed by substitution reactions to introduce the 3,5-dinitrophenyl and phenyl groups. The exact synthetic pathway may vary depending on the desired regioselectivity and yield optimization. Recent advancements in catalytic methods have enabled more efficient syntheses of such compounds, reducing production costs and improving scalability.

In terms of physical properties, CAS No. 324064-25-7 exhibits a high melting point due to its rigid molecular structure and strong intermolecular hydrogen bonding. The compound is also sparingly soluble in common organic solvents but shows enhanced solubility in polar aprotic solvents like dimethylformamide (DMF). These properties make it suitable for use in various chemical reactions where precise control over solubility is required.

The pharmacological activity of 3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine has been extensively studied in recent years. Preclinical studies suggest that it possesses potent anti-inflammatory and antioxidant properties, making it a potential candidate for treating chronic inflammatory diseases. Additionally, its ability to modulate cellular signaling pathways has been explored in the context of neurodegenerative disorders such as Alzheimer's disease.

Environmental impact assessments have also been conducted for CAS No. 324064-25-7, focusing on its biodegradability and toxicity profiles. Results indicate that the compound is moderately biodegradable under aerobic conditions but exhibits low acute toxicity to aquatic organisms. These findings are crucial for ensuring safe handling and disposal practices during industrial applications.

Looking ahead, ongoing research aims to further elucidate the mechanistic insights into the biological activity of 3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine. Advanced computational techniques such as molecular docking and dynamics simulations are being employed to predict binding affinities and interaction patterns with target proteins. Such studies are expected to pave the way for rational drug design based on this compound.

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